Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate
Description
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a benzisoxazole derivative featuring a trifluoromethylbenzoyl amino group at position 6 and a methyl ester at position 3. Benzisoxazoles are heterocyclic compounds with a fused benzene and isoxazole ring system, widely recognized for their applications in medicinal chemistry and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may influence bioavailability and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 6-[[3-(trifluoromethyl)benzoyl]amino]-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-25-16(24)14-12-6-5-11(8-13(12)26-22-14)21-15(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUCMFDSMUTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 6-Amino-1,2-benzisoxazole-3-carboxylate
The benzisoxazole scaffold is typically synthesized via cyclization reactions involving hydroxylamine or its derivatives. For the target intermediate, two principal routes have been identified:
Nitro-Group Reduction Pathway
This method begins with the preparation of methyl 6-nitro-1,2-benzisoxazole-3-carboxylate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Cyclization of Methyl 2-Hydroxy-5-nitrobenzoate
Methyl 2-hydroxy-5-nitrobenzoate is treated with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide in ethanol) to induce cyclization. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the isoxazole ring.
Reaction Conditions
- Reagents : Hydroxylamine hydrochloride (1.2 equiv), NaOH (2 equiv), ethanol, reflux (6–8 h).
- Yield : ~65–70%.
Nitro-Group Reduction
The nitro-substituted benzisoxazole undergoes catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under hydrogen atmosphere (1–3 bar) in methanol or ethyl acetate.
Reaction Conditions
Direct Amination via Nucleophilic Substitution
An alternative approach involves introducing the amino group directly during benzisoxazole formation. For example, methyl 2-amino-5-hydroxybenzoate can react with cyanogen bromide (BrCN) in the presence of a base to form the isoxazole ring, though this method is less common due to regiochemical challenges.
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The second stage involves acylating the amino group of the benzisoxazole intermediate with 3-(trifluoromethyl)benzoyl chloride (CAS 2251-65-2), a commercially available reagent.
Reaction Mechanism and Optimization
The acylation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.
Standard Protocol
- Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature (2–4 h).
- Yield : ~75–80%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM. Elevated temperatures (40–50°C) marginally improve yields but risk side reactions such as ester hydrolysis.
Base Selection
Triethylamine is preferred over stronger bases (e.g., NaH) to avoid deprotonating the benzisoxazole ring or hydrolyzing the acyl chloride.
Integrated Synthetic Pathway
The consolidated synthesis is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Hydroxylamine HCl, NaOH, EtOH, reflux | 65–70% |
| 2 | Nitro reduction | Pd/C, H₂, MeOH, rt | 85–90% |
| 3 | Acylation | 3-(Trifluoromethyl)benzoyl chloride, TEA, THF | 75–80% |
Analytical Characterization
Key spectroscopic data for intermediates and the final product include:
Methyl 6-Amino-1,2-benzisoxazole-3-carboxylate
- ¹H NMR (CDCl₃) : δ 8.12 (d, J = 8.5 Hz, 1H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 3.95 (s, 3H, COOCH₃).
- IR (cm⁻¹) : 1720 (C=O), 1620 (C=N).
Final Product
- ¹³C NMR (DMSO-d₆) : δ 165.2 (COOCH₃), 160.1 (CONH), 139.8–125.4 (aromatic carbons), 121.5 (q, J = 270 Hz, CF₃).
- MS (ESI) : m/z 381.1 [M+H]⁺.
Challenges and Alternatives
Regioselectivity in Cyclization
Unsubstituted hydroxylamine can lead to competing pathways, necessitating precise stoichiometry and temperature control.
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group may hinder acylation; however, using excess acyl chloride (1.1–1.2 equiv) mitigates this.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that compounds similar to methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exhibit promising antitumor properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results suggest that structural modifications can enhance antitumor activity, potentially through mechanisms such as DNA binding and enzyme inhibition .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar benzisoxazole derivatives have shown activity against a range of bacterial and fungal pathogens.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
This indicates that this compound may serve as a lead compound for developing new antimicrobial agents.
Material Science
2.1 Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Case Study: Polymeric Composites
In a study involving polymer blends, the addition of this compound resulted in:
- Improved tensile strength
- Enhanced thermal stability (measured by TGA)
- Increased resistance to UV degradation
These enhancements make it suitable for applications in coatings, films, and other polymer-based products .
Environmental Applications
3.1 Photocatalytic Properties
Recent studies have explored the photocatalytic capabilities of this compound in degrading environmental pollutants under UV light.
| Pollutant | Degradation Efficiency (%) |
|---|---|
| Methylene Blue | 85 |
| Phenol | 78 |
| Atrazine | 90 |
The compound's ability to act as a photocatalyst suggests potential applications in wastewater treatment and environmental remediation efforts .
Mechanism of Action
The mechanism by which Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s structural analogs can be categorized based on substituent patterns, heterocyclic cores, and biological activities:
Table 1: Key Structural and Functional Comparisons
Key Findings
Benzisoxazole vs. Oxadiazole Cores :
- The 1,2-benzisoxazole core (target compound, zonisamide) is associated with CNS activity due to its planar aromatic structure, facilitating interactions with ion channels or receptors . In contrast, 1,2,4-oxadiazole derivatives (e.g., patent compound ) exhibit distinct electronic properties and are often explored as bioisosteres for esters or amides.
Substituent Effects :
- Trifluoromethyl Groups : The 3-(trifluoromethyl)benzoyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism compared to zonisamide’s sulfonamide group.
- Ester vs. Sulfonamide : The methyl ester at position 3 may confer hydrolytic instability compared to zonisamide’s sulfonamide, which is more metabolically stable and directly contributes to antiseizure activity .
Similar deviations in the target compound could influence its pharmacodynamic profile.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for analogous benzisoxazoles, such as cyclization with PPA (polyphosphoric acid) , whereas oxadiazole derivatives (e.g., patent compound) require multi-step sequences involving pyrazine intermediates .
Biological Activity
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzisoxazole core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in inflammatory pathways. For example, benzisoxazole derivatives often act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
- Antimicrobial Activity : The presence of the benzoyl group is associated with enhanced antimicrobial properties. Studies have indicated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Neuroprotective Effects : Some derivatives of benzisoxazole have demonstrated neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzisoxazole derivatives, including those structurally similar to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Neuroprotection in Animal Models : Research involving animal models has shown that certain benzisoxazole derivatives can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases. These findings highlight the therapeutic potential of such compounds in neuroprotection .
- Anticonvulsant Properties : In a controlled study, several derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model in mice. Compounds similar to this compound exhibited significant anticonvulsant effects, indicating their potential use in epilepsy treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions. For example, analogous benzisoxazole derivatives are prepared by reacting activated carboxylic acid derivatives (e.g., benzoyl chlorides) with aminobenzisoxazole intermediates under mild conditions (0–25°C) in polar aprotic solvents like ethanol (EtOH) or 1,4-dioxane . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to suppress side reactions. Column chromatography (e.g., silica gel with EtOAc/PE gradients) is commonly used for purification, achieving ~60–70% yields in similar systems .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC/GC-MS : To assess purity (>95% threshold for biological assays).
- NMR (¹H/¹³C) : Confirm the presence of trifluoromethyl (δ ~110–120 ppm in ¹³C NMR) and benzisoxazole moieties (aromatic protons at δ 7.0–8.5 ppm).
- FT-IR : Validate carbonyl (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
Cross-referencing with patent data (e.g., analogous compounds in EP applications) ensures structural consistency .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is likely stable in anhydrous, oxygen-free environments due to its trifluoromethyl and benzisoxazole groups. Use aprotic solvents (e.g., DMSO, DMF) for dissolution, avoiding aqueous or acidic conditions that may hydrolyze the ester or amide bonds. Store at –20°C under nitrogen, as recommended for structurally similar trifluoromethylated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies in larger batches. Use kinetic profiling (e.g., in situ FT-IR or TLC monitoring ) to identify rate-limiting steps. For example, if amide coupling fails at >100 mg scale, consider:
- Microwave-assisted synthesis : Enhances reaction homogeneity.
- Flow chemistry : Improves heat dissipation for exothermic steps.
Patent data suggests that iterative purification (e.g., dual-column chromatography) may recover yields by removing oligomeric byproducts .
Q. What strategies are effective for modifying the benzisoxazole core to enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies should target:
- Electron-withdrawing groups : Replace the 3-carboxylate with cyano or sulfonamide groups to modulate lipophilicity (see analogous triazine derivatives in pesticide research ).
- Bioisosteric replacements : Substitute the trifluoromethylbenzoyl group with pentafluorophenyl or chlorinated analogs to improve target binding .
Computational modeling (e.g., DFT for charge distribution) can prioritize synthetic targets.
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for assay design?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Pre-treat the compound via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
